1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
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Overview
Description
1-Methyl-2-oxabicyclo[222]octane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring systemIts molecular formula is C9H14O3, and it has a molecular weight of 170.21 g/mol .
Preparation Methods
The synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be achieved through several routes. One common method involves the cyclization of alkenyl alcohols with molecular iodine in acetonitrile, leading to the formation of the oxabicyclo ring system . Another approach is the enantioselective synthesis under metal-free conditions, which provides high yields and excellent enantioselectivities . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include molecular iodine, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate
Scientific Research Applications
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound has a similar bicyclic structure but with two carboxylic acid groups.
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and is used in drug design for its improved physicochemical properties.
4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-carboxylic acid: This compound has a methoxycarbonyl group, making it useful in different synthetic applications.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications across various fields.
Properties
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8-2-4-9(5-3-8,6-12-8)7(10)11/h2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLAKWNKOPJCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138361-09-6 |
Source
|
Record name | 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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